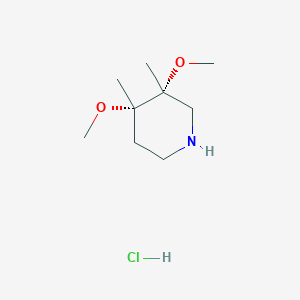

(3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

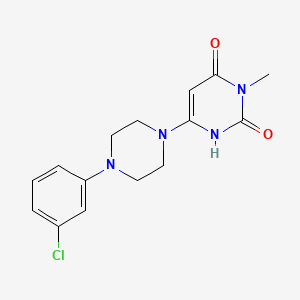

(3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a synthetic compound that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Stereochemistry

- The synthesis of related compounds, including the cis and trans 1,3-dimethylpiperidin-4-ols and their esters, involves understanding the configurations and preferred conformations based on specific characteristics. These studies contribute to the broader understanding of similar compounds like (3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine hydrochloride (Casy & Jeffery, 1972).

Catalytic Activity

- Research on chiral amino alcohol ligands anchored to polystyrene resins includes derivatives such as cis-2,6-dimethylpiperidine. These ligands demonstrate high catalytic activity, particularly in enantioselective additions, which can be relevant for the synthesis and applications of compounds like (3R,4S)-3,4-dimethoxy-3,4-dimethylpiperidine hydrochloride (Vidal‐Ferran et al., 1998).

Stereoselective Synthesis

- The stereoselective synthesis of cis-3,4-disubstituted piperidines has been studied, providing valuable templates in medicinal chemistry. This research contributes to the methodology that could be applied to the synthesis of (3R,4S)-3,4-dimethoxy-3,4-dimethylpiperidine hydrochloride (Mollet et al., 2011).

Synthesis in Cyclodepsipeptides

- The compound has been synthesized as part of studies on cyclodepsipeptides, like papuamide A and callipeltin A, indicating its potential in complex organic syntheses and applications in bioactive molecule development (Okamoto et al., 2001).

Analytical Method Development

- The development and validation of methods for the quantitative determination of structurally related compounds, like 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in pharmaceutical ingredients contribute to the accurate analysis and quality control of compounds including (3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine hydrochloride (Venugopal et al., 2012).

Conformational Analysis and Receptor Antagonism

- Studies on methyl-substituted analogues of related compounds have provided insights into their conformational analysis and potential as receptor antagonists. This research can be extrapolated to understand similar properties in (3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine hydrochloride (Cueva et al., 2009).

properties

IUPAC Name |

(3R,4S)-3,4-dimethoxy-3,4-dimethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(11-3)5-6-10-7-9(8,2)12-4;/h10H,5-7H2,1-4H3;1H/t8-,9+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRFRKYNJBZRRG-OULXEKPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1(C)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC[C@@]1(C)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)

![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)

![[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2357794.png)

![(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B2357795.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)

![Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2357799.png)